molecular formula C10H21N3O3S B12312692 (S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate

(S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate

Cat. No.: B12312692
M. Wt: 263.36 g/mol
InChI Key: NMZANECBVWWSFH-UHFFFAOYSA-N
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Description

(S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinyl group, a methylthio group, and a carbamate group. These functional groups contribute to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of tert-butyl carbamate with an appropriate hydrazine derivative to form an intermediate compound.

    Introduction of the Methylthio Group: The intermediate is then reacted with a methylthio-containing reagent under controlled conditions to introduce the methylthio group.

    Final Coupling: The final step involves coupling the intermediate with a suitable reagent to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazinyl group can be reduced to form corresponding amines.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

(S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme mechanisms or as a precursor for bioactive compounds.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The methylthio group may also interact with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate: A similar compound with slight structural variations.

    tert-Butyl (1-hydrazinyl-4-(ethylthio)-1-oxobutan-2-yl)carbamate: Contains an ethylthio group instead of a methylthio group.

    tert-Butyl (1-hydrazinyl-4-(methylsulfonyl)-1-oxobutan-2-yl)carbamate: Contains a methylsulfonyl group instead of a methylthio group.

Uniqueness

(S)-tert-Butyl (1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the hydrazinyl and methylthio groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3S/c1-10(2,3)16-9(15)12-7(5-6-17-4)8(14)13-11/h7H,5-6,11H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZANECBVWWSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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